

FPIP synthesis pathway

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An In-Depth Technical Guide on the Core Synthesis and Mechanism of Action of Favipiravir (T-705)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent, initially approved in Japan for the treatment of influenza.[1] Its efficacy against a range of RNA viruses has led to its investigation for other viral infections, including SARS-CoV-2.[1][2] Favipiravir is a prodrug that is metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][4] This active metabolite acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. [3][4] This document provides a detailed overview of the primary chemical synthesis pathways for Favipiravir, its intracellular activation, and its mechanism of action.

Chemical Synthesis Pathways

Several synthetic routes for Favipiravir have been developed, starting from various commercially available materials. The choice of a particular pathway often depends on factors such as cost, scalability, and the handling of hazardous reagents. Below are summaries of prominent synthetic strategies.

Synthesis from 2-Aminopyrazine



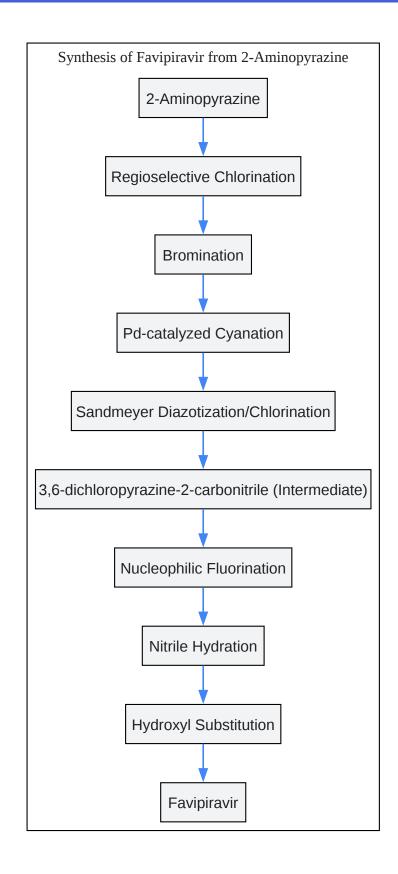




A common and economical approach begins with the readily available 2-aminopyrazine. This multi-step synthesis involves the formation of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, which is then converted to Favipiravir.[5]

Logical Flow of Synthesis from 2-Aminopyrazine





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Caption: A multi-step synthesis of Favipiravir starting from 2-aminopyrazine.



Synthesis from 3-Aminopyrazine-2-carboxylic Acid

Another well-established route utilizes 3-aminopyrazine-2-carboxylic acid as the starting material. This method also proceeds through the 3,6-dichloropyrazine-2-carbonitrile intermediate.[6]

Synthesis from Diethyl Malonate

For large-scale commercial production, a scalable synthesis starting from the inexpensive diethyl malonate has been developed.[7] This 9-step process has been optimized for decagram scale production and provides an overall yield of 16%.[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and antiviral activity of Favipiravir.

Table 1: Summary of Selected Synthesis Yields

Starting Material	Key Intermediate	Number of Steps	Overall Yield	Reference
3- Aminopyrazine- 2-carboxylic acid	3,6- dichloropyrazine- 2-carbonitrile	3 (from intermediate)	43%	[6]
Diethyl Malonate	2- Aminomalonamid e	9	16%	[7]
6-bromo-3- hydroxypyrazine- 2-carboxamide	3,6- difluoropyrazine- 2-carbonitrile	4	65%	[8]

Table 2: In Vitro Antiviral Activity of Favipiravir



Virus	Cell Line	EC50 (µg/mL)	Reference
Influenza A, B, and C viruses	Various	0.014 - 0.55	[9]
West Nile virus	Vero cells	Not Specified	[1]
Yellow Fever virus	Vero cells	Not Specified	[1]
Foot-and-mouth disease virus	BHK-21 cells	Not Specified	[1]

Experimental Protocols General Protocol for Favipiravir Synthesis via 3,6dichloropyrazine-2-carbonitrile

This protocol is a generalized representation based on reported syntheses.[6][10]

- Fluorination: The intermediate, 3,6-dichloropyrazine-2-carbonitrile, is fluorinated using a fluoride source such as potassium fluoride (KF). This step may be facilitated by a phase transfer catalyst.
- Hydroxylation and Nitrile Hydrolysis: The resulting fluoro-intermediate undergoes
 hydroxylation, often with an aqueous base like sodium bicarbonate (NaHCO3), followed by
 the hydrolysis of the nitrile group to a carboxamide. This can sometimes be achieved in a
 one-pot reaction.[10]
- Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield Favipiravir as a light-yellow solid.[6]

Mechanism of Action

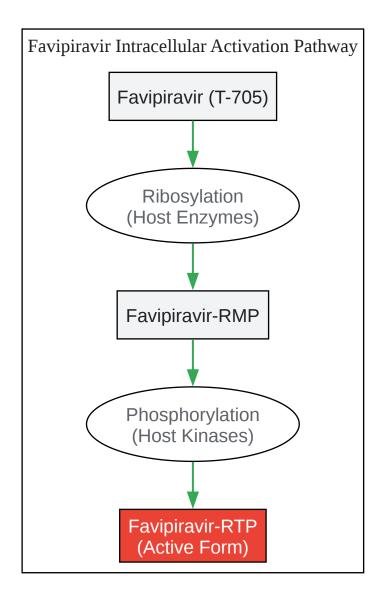
Favipiravir's antiviral activity stems from its intracellular conversion to a ribonucleoside triphosphate analog that targets the viral RNA-dependent RNA polymerase (RdRp).

Intracellular Activation Pathway

Favipiravir is a prodrug and must be anabolized by host cell enzymes to its active form.[3][4]



Intracellular Activation of Favipiravir



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Caption: The intracellular conversion of Favipiravir to its active triphosphate form.

Inhibition of Viral RdRp

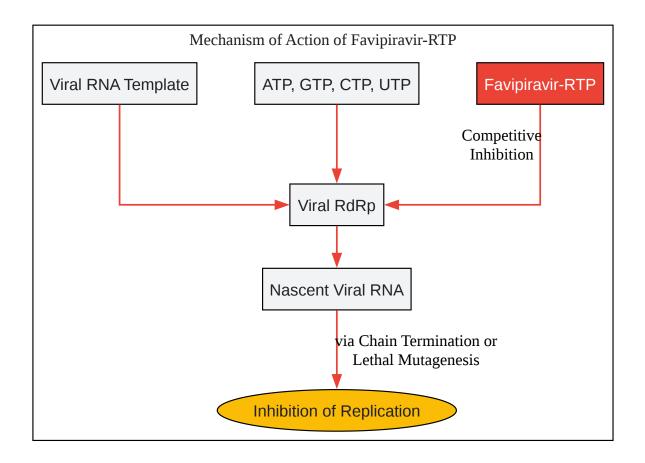
The active metabolite, Favipiravir-RTP, acts as a substrate for the viral RdRp, competing with natural purine nucleosides (GTP and ATP).[2][11] The precise mechanism of inhibition is a subject of ongoing research, with two main hypotheses:



- Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand prevents further elongation, thereby terminating viral replication.[3]
- Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome induces a high rate of mutations, leading to non-viable viral progeny.[2][12]

Evidence suggests that lethal mutagenesis is a predominant mechanism of action for Favipiravir against some viruses.[2]

Mechanism of Viral Inhibition by Favipiravir-RTP



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Caption: Favipiravir-RTP competitively inhibits the viral RdRp, halting replication.



Conclusion

Favipiravir is a significant antiviral agent with a well-defined mechanism of action and multiple established synthesis pathways. Its ability to be chemically synthesized through various routes allows for flexibility in manufacturing, while its novel mechanism of targeting the viral RdRp makes it a valuable tool against a range of RNA viruses. Further research into optimizing its synthesis and fully elucidating its inhibitory mechanisms will continue to be of high interest to the scientific and drug development communities.

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